N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide
Overview
Description
N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including methoxy, oxadiazole, and azo groups, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the reaction of an amidoxime with an appropriate carboxylic acid derivative under basic conditions to form the 1,2,4-oxadiazole ring.
Azo coupling reaction: The oxadiazole derivative is then subjected to an azo coupling reaction with a diazonium salt derived from an aniline derivative.
Final coupling and functionalization: The resulting azo compound is further reacted with a 2,4-dimethoxyphenyl derivative under suitable conditions to introduce the butyramide moiety.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide undergoes various types of chemical reactions:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The azo group can be reduced to form the corresponding amines using reducing agents like sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide involves its interaction with specific molecular targets. The oxadiazole ring can interact with metal ions, forming stable complexes that can inhibit enzyme activity. The azo group can undergo redox reactions, potentially affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar compounds include other azo and oxadiazole derivatives, such as:
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole ring and are known for their diverse biological activities.
3-(5-bromo-2,3-dimethoxy-phenyl)-[1,2,4]oxadiazole: This compound has similar structural features and is studied for its potential as a pharmaceutical agent.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]diazenyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O5/c1-16(32)23(25(33)27-21-14-13-18(34-2)15-22(21)35-3)30-29-20-12-8-7-11-19(20)26-28-24(31-36-26)17-9-5-4-6-10-17/h4-15,23H,1-3H3,(H,27,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLXPIHJIADFRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=C(C=C(C=C1)OC)OC)N=NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70867086 | |
Record name | Butanamide, N-(2,4-dimethoxyphenyl)-3-oxo-2-[2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]diazenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70867086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64611-92-3 | |
Record name | N-(2,4-Dimethoxyphenyl)-3-oxo-2-[2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]diazenyl]butanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64611-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanamide, N-(2,4-dimethoxyphenyl)-3-oxo-2-(2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)diazenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064611923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanamide, N-(2,4-dimethoxyphenyl)-3-oxo-2-[2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanamide, N-(2,4-dimethoxyphenyl)-3-oxo-2-[2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]diazenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70867086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,4-dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]azo]butyramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.047 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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